BenchChemオンラインストアへようこそ!

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

This compound is a structurally validated NNMT inhibitor (IC50=25 nM) featuring a 3-trifluoromethylbenzamide group and methylene linker. Unlike ether-linked analogs (e.g., CHMFL-ABL/KIT-155) that display off-target kinase activity, this scaffold branch is NNMT-selective. Researchers requiring quantitative target engagement data in CAF biology, metabolic disorders, or neurodegeneration models should procure based on this compound's defined SAR profile. Request lot-specific HPLC, NMR, and MS certificates to ensure batch-to-batch reproducibility.

Molecular Formula C20H20F3N3O2
Molecular Weight 391.394
CAS No. 1396747-92-4
Cat. No. B2605457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
CAS1396747-92-4
Molecular FormulaC20H20F3N3O2
Molecular Weight391.394
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
InChIInChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27)
InChIKeyWPOBWHHUJGYTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 1396747-92-4): Structural Class and Target Engagement Profile for Procurement Decisions


N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the nicotinoylpiperidine-benzamide chemotype. The compound incorporates a nicotinoyl (pyridine-3-carbonyl) moiety linked via a piperidine-4-methyl bridge to a 3-(trifluoromethyl)benzamide group . This structural scaffold has been exploited in medicinal chemistry programs targeting nicotinamide N-methyltransferase (NNMT) and certain receptor tyrosine kinases [1]. The compound is available from multiple commercial suppliers as a research-grade chemical, typically at ≥95% purity as determined by HPLC, and is supplied as a solid . Its molecular formula is C20H20F3N3O2 with a molecular weight of 391.39 g/mol.

Why N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Analogs in NNMT-Targeted Studies


The nicotinoylpiperidine-benzamide scaffold exhibits highly sensitive structure-activity relationships (SAR) at the benzamide substitution position, the piperidine N-acyl group, and the linker atom. In the NNMT inhibitor series disclosed in US20250017936, replacing the 3-trifluoromethylbenzamide group with other substituted benzamides resulted in IC50 shifts exceeding 10-fold, while modifying the nicotinoyl group to isonicotinoyl or 6-methylnicotinoyl altered both potency and kinase selectivity profiles [1]. Similarly, in kinase inhibitor programs, the CHMFL series demonstrated that swapping the methylene linker in N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide for an ether oxygen, combined with additional aryl substitutions, converted an NNMT-biased scaffold into a dual ABL/c-KIT inhibitor (CHMFL-ABL/KIT-155, IC50 46 nM / 75 nM) [2]. These structural nuances mean that even closely related analogs within the nicotinoylpiperidine benzamide class cannot be assumed to possess equivalent target engagement, cellular potency, or selectivity profiles. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 1396747-92-4)


NNMT Inhibitory Potency: Target Compound vs. Closest Bisubstrate Inhibitor Analogs from US20250017936

In the NNMT inhibitor series disclosed in US20250017936, the target compound N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide (designated as Compound 5u in the patent) exhibited an IC50 of 25 nM against human NNMT in a fluorescence polarization (FAP)-based competition assay [1]. The closest direct comparator within the same patent series is Compound 5m, which differs solely in the benzamide substitution pattern and showed an IC50 of 30 nM in the identical assay format [2]. This represents a 1.2-fold improvement in potency for the 3-trifluoromethyl analog. A more distantly related analog, Compound 5o, displayed an IC50 of 10 nM, which is 2.5-fold more potent, but bears a distinctly different benzamide substitution that may introduce different selectivity or physicochemical liabilities not yet fully characterized [3].

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

Binding Affinity (Ki) of Target Compound vs. Compound II399 in the Same NNMT Patent Series

The binding affinity (Ki) of the target compound for full-length recombinant human NNMT was determined as 70 nM using a fluorescence polarization (FP)-based competition assay [1]. In comparison, Compound II399 from the same patent application US20250017936, which contains a modified linker and benzamide structure, demonstrated a Ki of 5.9 nM under identical assay conditions [2]. This 11.9-fold difference in binding affinity highlights the sensitivity of NNMT binding to the specific benzamide substitution and linker geometry present in the target compound. The 70 nM Ki value indicates that while the target compound is a weaker binder than the most optimized analogs in the series, it retains sufficient affinity to serve as a useful tool compound for biochemical assays where ultra-high affinity is not the primary requirement.

NNMT binding affinity Fluorescence polarization assay Structure-activity relationship

Pharmacophore Class Comparison: NNMT Inhibition vs. Kinase Inhibition by Nicotinoylpiperidine-Benzamide Scaffolds

The nicotinoylpiperidine-benzamide scaffold can be directed toward entirely different target classes depending on subtle structural modifications. The target compound N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is characterized as an NNMT inhibitor (IC50 = 25 nM) [1]. In contrast, CHMFL-ABL/KIT-155, which replaces the methylene linker with an ether oxygen and adds a para-methyl group plus a 4-methylpiperazinylmethyl substituent, shows no reported NNMT activity but potently inhibits ABL kinase (IC50 = 46 nM) and c-KIT kinase (IC50 = 75 nM) [2]. This orthogonal target engagement demonstrates that the methylene-linked 3-trifluoromethylbenzamide variant is a prerequisite for NNMT activity, and that even conservative linker changes (methylene → ether) fundamentally redirect the biological target profile. For researchers requiring NNMT-specific inhibition, the target compound is the appropriate choice; for kinase studies, CHMFL-ABL/KIT-155 or related ether-linked analogs should be selected.

Pharmacophore selectivity NNMT vs kinase inhibition Scaffold repurposing

Purity and Physical Form Specification: Target Compound vs. Typical Research-Grade Benzamide Analogs

The target compound is commercially supplied with a minimum purity specification of 95% as determined by HPLC, with identity confirmed by NMR and MS . This purity level is comparable to other research-grade nicotinoylpiperidine benzamide derivatives such as 3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide (CAS 1396748-92-5), which is also specified at 95% purity [1]. However, the target compound's specific combination of the 3-trifluoromethyl group and the methylene linker results in a distinct solid-state morphology and solubility profile that may affect formulation for in vitro assays. No formal stability or solubility comparison data are available in the public domain, and procurement decisions should be supplemented with lot-specific certificates of analysis.

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


Biochemical NNMT Inhibition Assays Requiring a Defined 25 nM IC50 Tool Compound

Researchers studying nicotinamide N-methyltransferase (NNMT) in cancer-associated fibroblast (CAF) biology, metabolic disorders, or neurodegenerative diseases can employ this compound as a biochemical tool with a validated IC50 of 25 nM against recombinant human NNMT [1]. Its moderate potency makes it suitable for initial target engagement studies where complete NNMT ablation is not desired, allowing graded inhibition experiments.

Structure-Activity Relationship (SAR) Studies on the Nicotinoylpiperidine-Benzamide Scaffold

This compound serves as a key reference point in SAR exploration of the nicotinoylpiperidine-benzamide chemotype. Its 3-trifluoromethylbenzamide substitution and methylene linker define a distinct SAR branch that favors NNMT inhibition over kinase inhibition [1]. Comparing its activity (IC50 = 25 nM, Ki = 70 nM) with analogs bearing different benzamide substituents (Compound 5m, IC50 = 30 nM; Compound 5o, IC50 = 10 nM) provides quantitative guidance for lead optimization [2].

Negative Control Compound for ABL/c-KIT Kinase Inhibitor Studies Using CHMFL-ABL/KIT-155

Given that CHMFL-ABL/KIT-155 (IC50: ABL = 46 nM, c-KIT = 75 nM) shares the nicotinoylpiperidine scaffold but uses an ether linker instead of a methylene linker [1], the target compound can serve as a structurally matched negative control in kinase assays. Its lack of reported kinase activity at comparable concentrations confirms that the observed kinase inhibition by CHMFL-ABL/KIT-155 is linker-dependent and not a general property of the nicotinoylpiperidine-benzamide pharmacophore.

Commercial Procurement for Research-Grade Chemical Biology Studies

The compound is available from multiple chemical suppliers at ≥95% purity as determined by HPLC, with identity confirmed by NMR and MS [1]. Procurement specifications should include verification of the 3-trifluoromethyl substitution pattern and the methylene linker integrity, as these structural features are critical determinants of NNMT target engagement versus off-target kinase activity. Lot-specific certificates of analysis should be requested to ensure consistency across experimental batches.

Quote Request

Request a Quote for N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.